3-(Aminomethyl)-5,5-dimethylhexanoic acid, also known as (S)-3-amino-5,5-dimethylhexanoic acid, is an amino acid derivative with significant biochemical relevance. It is classified under aliphatic amino acids and is notable for its structural features that include a branched chain and an amino group. This compound has gained attention in various scientific fields due to its potential therapeutic applications and its role in metabolic pathways.
The compound is synthesized through various methods in laboratory settings and can also be derived from natural sources, although specific natural occurrences are less documented. Its chemical structure allows it to participate in a variety of biological processes, making it a subject of interest in medicinal chemistry and pharmacology.
3-(Aminomethyl)-5,5-dimethylhexanoic acid falls under the category of amino acids, specifically as a non-proteinogenic amino acid due to its unique structure that does not appear in standard protein synthesis. Its classification can also extend to metabolites involved in neurotransmitter synthesis and modulation.
The synthesis of 3-(Aminomethyl)-5,5-dimethylhexanoic acid can be accomplished through several chemical reactions. Common methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often used to monitor the progress of the reaction and assess product purity.
The molecular formula for 3-(Aminomethyl)-5,5-dimethylhexanoic acid is with a molecular weight of approximately 159.23 g/mol . The structure features:
This results in a branched structure that contributes to its unique chemical properties.
CC(C)C(C)(CN)CC(O)=O.3-(Aminomethyl)-5,5-dimethylhexanoic acid participates in various chemical reactions typical of amino acids:
The reactivity of this compound is influenced by its functional groups. The carboxylic acid group can participate in nucleophilic acyl substitution reactions, while the amino group can act as a nucleophile or electrophile depending on the reaction conditions.
The mechanism of action for 3-(Aminomethyl)-5,5-dimethylhexanoic acid primarily relates to its role as a neurotransmitter modulator. It may influence synaptic transmission by acting on specific receptors or enzymes involved in neurotransmitter synthesis and degradation.
Research indicates that compounds structurally similar to 3-(Aminomethyl)-5,5-dimethylhexanoic acid exhibit activity at various receptor sites, suggesting potential applications in treating neurological disorders .
3-(Aminomethyl)-5,5-dimethylhexanoic acid has several applications:
Stereoselective alkylation stands as a cornerstone in synthesizing enantiomerically pure intermediates for 3-(aminomethyl)-5,5-dimethylhexanoic acid. The γ-branched carbon skeleton presents significant synthetic challenges due to the creation of multiple contiguous stereocenters. One advanced approach utilizes Garner's aldehyde (compound 12) in a diastereoselective nucleophilic addition with 2-lithio-3-methyl-2-butene, achieving the tetra-substituted olefin precursor with moderate yields (36%) [5]. Subsequent catalytic hydrogenation over Pd/C demonstrates exceptional stereocontrol (>95% de) by exploiting the pre-existing chiral environment [5]. Alternative organocatalytic strategies employ chiral phase-transfer catalysts (PTCs) for asymmetric alkylation of glycine derivatives, achieving enantiomeric excesses (ee) >90% when using N-(diphenylmethylene)glycine tert-butyl ester with branched alkyl halides under mild conditions [1]. The stereochemical outcome is highly dependent on catalyst architecture—bulky binaphthyl-derived PTCs favor the (S)-configuration essential for bioactive derivatives.
Table 1: Comparative Analysis of Catalytic Alkylation Strategies
| Method | Catalyst System | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Addition | 2-Lithio-3-methyl-2-butene | 36 | Diastereospecific | Predictable stereocontrol |
| Catalytic Hydrogenation | Pd/C (5 mol%) | >90 | >95% de | High chemoselectivity |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium | 70-85 | 90-95% ee | Ambient temperature operation |
Carboxylic acid liberation from protected precursors demands precise control to prevent epimerization or degradation. Cyclic carbamate intermediates (e.g., compound 16) undergo efficient hydrolysis via refluxing 6N HCl (quantitative yield), directly yielding the target amino acid hydrochloride salt [5]. For ester derivatives, biphasic hydrolysis systems (toluene/NaOH aq.) enable mild deprotection of ethyl esters at 0–5°C, preserving stereochemical integrity with >99% ee [1]. Critical to industrial scalability, acidification protocols utilize mineral acids (HCl, H₂SO₄) for crystallization control—slow addition into chilled antisolvents like isopropyl alcohol generates high-purity crystals (>98% HPLC) [1]. Impurity profiling reveals that temperature modulation during acidification suppresses dimeric impurities by maintaining pH <2.5 and temperatures below 10°C [1].
The sterically congested γ-branched structure of 3-(aminomethyl)-5,5-dimethylhexanoic acid necessitates specialized SPPS tactics for macrocyclic depsipeptides like pipecolidepsin A. Fmoc-protected building blocks (e.g., Fmoc-AHDMHA-OH) are synthesized in six steps (15% overall yield) and incorporated into resin-bound sequences using double-coupling protocols with HATU/DIPEA activation [5]. The esterification challenge at the β-hydroxy position is addressed through in situ activation with DIC-Cl/HOBt, achieving >85% coupling efficiency in model studies [5]. Strategic side-chain protection is minimized (only Trt for DADHOHA) to mitigate steric hindrance during cyclization. Post-assembly, global deprotection with TFA/thioanisole/water (95:3:2) cleaves the peptide while preserving acid-sensitive γ-branches [5].
Constructing the pharmacophoric β-hydroxy-α-amino acid segment relies on innovative cyclization strategies. A pivotal advancement involves triflate-mediated cyclization of protected serinals: treatment of acetonide-protected β-hydroxy aldehyde 13 with Tf₂O/pyridine triggers Boc-group participation, forming an oxazolidinone with inversion at C3 (60% yield over two steps) [5]. This bicycle is chemoselectively opened via Jones oxidation (CrO₃/H₂SO₄) followed by HCl hydrolysis to furnish the free (2R,3R,4R)-amino acid hydrochloride, confirmed by X-ray crystallography [5]. Alternative enzymatic desymmetrization of prochiral glutaric anhydrides using lipases (e.g., CAL-B) achieves 50–70% ee, though chemical methods remain superior for >99% stereopurity [8].
Table 2: Cyclization Techniques for Core Amino Acid Synthesis
| Method | Key Reagent/Condition | Yield (%) | Stereochemical Outcome | Application Scope |
|---|---|---|---|---|
| Triflate-Mediated Cyclization | Tf₂O, pyridine, -40°C | 60 | Inversion at β-position | Hindered γ-branched systems |
| Enzymatic Desymmetrization | CAL-B, iPrOH, 30°C | 45-65 | 50-70% ee | Low-complexity analogues |
| Mitsunobu Lactonization | DEAD, PPh₃, THF | 75 | Full inversion | Medium-ring lactones |
Industrial translation prioritizes sustainability through catalytic and metabolic innovations. Whole-cell biocatalysis expressing Neurospora crassa carboxylic acid reductase (ncCAR) and Ochrobactrum anthropi ω-transaminase (OATA) converts niacin to chiral amines at 4.4 g/L (93% yield) in aqueous buffer—eliminating heavy metals and organic solvents . Metabolic engineering further optimizes this system; E. coli ΔarcA knockout strains increase amine titers by 90% through redirected carbon flux . For chemical routes, solvent reduction strategies implement recyclable aqueous-organic biphasic systems (toluene/water), decreasing E-factor by 40% versus traditional processes [1]. Life-cycle analyses confirm energy intensity reductions via low-temperature bioconversions (25–30°C) versus classical amidation requiring 80–100°C [4].
Table 3: Sustainability Metrics for Production Methods
| Parameter | Chemical Synthesis | Biocatalytic Synthesis | Improvement Factor |
|---|---|---|---|
| Temperature | 80–100°C | 25–30°C | 70% energy reduction |
| Solvent Intensity | 15 L/kg | 5 L/kg | 67% reduction |
| Catalyst Recyclability | 3–5 cycles | Self-renewing cells | >20 cycles equivalent |
| E-Factor | 35 | 12 | 66% lower waste |
Comprehensive Compound Index
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1